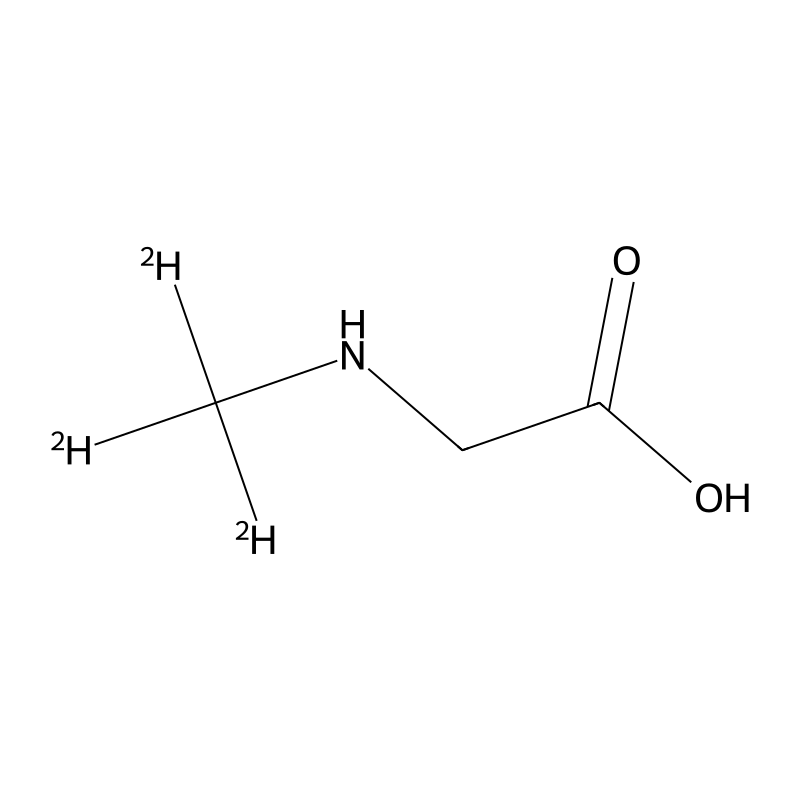

Sarcosine-d3 (methyl-d3)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Tracer Studies:

One primary application of Sarcosine-d3 is in tracer studies. Its use allows researchers to track the metabolism and pathway of sarcosine in an organism. Since the deuterium atoms are not readily exchanged with regular hydrogen in biological systems, Sarcosine-d3 can be distinguished from naturally occurring sarcosine using techniques like mass spectrometry. This distinction allows scientists to monitor the fate of the labeled molecule within the system and understand its role in various biological processes.

Internal Standard in Mass Spectrometry:

Due to its distinct mass compared to regular sarcosine, Sarcosine-d3 can be used as an internal standard in mass spectrometry experiments. An internal standard is a known compound added to a sample before analysis. Comparing the signal of the analyte (the unknown compound) with the signal of the internal standard allows for accurate quantification of the analyte. The presence of the deuterium atoms in Sarcosine-d3 ensures it doesn't interfere with the signal of the analyte, providing a reliable reference for quantifying sarcosine levels in complex biological samples.

Investigation of Glycine Transport:

Sarcosine-d3 can be used to investigate glycine transport. Regular sarcosine functions as a glycine reuptake inhibitor, meaning it blocks the reabsorption of the amino acid glycine from the synapse back into neurons. Sarcosine-d3, due to its structural similarity to sarcosine, can be used to study the mechanisms and pathways involved in glycine transport. By measuring the uptake of Sarcosine-d3 into cells, researchers can gain insights into the regulation and function of glycine transporters, which play a crucial role in various neurological processes.

Sarcosine-d3 (methyl-d3), also known as N-Methyl-d3-glycine, is a deuterated form of sarcosine, an amino acid derivative. Its molecular formula is C₃H₄D₃NO₂, and it has a molecular weight of approximately 92.11 g/mol. Sarcosine-d3 is characterized by the presence of three deuterium atoms, which replace hydrogen atoms in the methyl group of sarcosine, making it useful for various analytical applications, particularly in isotopic labeling and metabolic studies .

Sarcosine, and by extension sarcosine-d3, acts as a competitive inhibitor of the glycine transporter type 1 (GlyT1) []. GlyT1 is responsible for transporting glycine, a neurotransmitter, into neurons []. By inhibiting GlyT1, sarcosine increases extracellular glycine levels, potentially leading to an indirect activation of N-methyl-D-aspartate (NMDA) receptors []. NMDA receptors play a crucial role in learning and memory, and their dysfunction is implicated in various neurological disorders [].

Please Note:

- The information provided is for research purposes only and should not be interpreted as medical advice.

- Safety Data Sheets (SDS) for Sarcosine-d3 might be available from chemical suppliers upon request.

- Decarboxylation: This reaction can lead to the formation of dimethylglycine.

- Transamination: Sarcosine-d3 can react with alpha-ketoglutarate to form glycine and other amino acids through transaminase enzymes.

- Methylation: It can also serve as a methyl donor in methylation reactions, contributing to the synthesis of other biochemical compounds.

These reactions are vital for understanding metabolic pathways involving sarcosine and its derivatives.

Sarcosine-d3 exhibits biological activities similar to those of its non-deuterated counterpart. It plays a role in various metabolic processes, including:

- Neurotransmission: Sarcosine is involved in the modulation of N-methyl-D-aspartate receptors, which are critical for synaptic plasticity and memory function.

- Metabolism: It is implicated in the metabolism of glycine and serine, contributing to one-carbon metabolism pathways.

- Potential Therapeutic Effects: Research suggests that sarcosine might have implications in treating conditions such as schizophrenia and depression due to its influence on neurotransmitter systems .

Sarcosine-d3 can be synthesized through several methods:

- Deuterated Methylation: Starting from glycine or its derivatives, deuterated methylating agents can be used to introduce deuterium into the methyl group.

- Chemical Synthesis: It can be synthesized via chemical processes involving deuterated reagents, ensuring that the final product contains the necessary deuterium labeling.

- Biological Synthesis: Utilizing microorganisms that can incorporate deuterium into their metabolic pathways may provide a biological route for producing sarcosine-d3.

These methods allow for the production of high-purity sarcosine-d3 suitable for research applications .

Sarcosine-d3 has various applications across different fields:

- Metabolomics: It is used as an internal standard in mass spectrometry to quantify metabolites in biological samples.

- Pharmaceutical Research: Sarcosine-d3 aids in studying drug metabolism and pharmacokinetics due to its isotopic labeling.

- Proteomics: It serves as a tracer in proteomic studies to investigate protein dynamics and interactions within biological systems .

Interaction studies involving sarcosine-d3 focus on its role in metabolic pathways and its effects on various biological systems. Research indicates that it may interact with:

- Enzymes: Sarcosine-d3 can influence enzyme activity related to amino acid metabolism, particularly those involved in transamination and decarboxylation reactions.

- Receptors: Its role as a modulator of N-methyl-D-aspartate receptors suggests significant interactions within neural pathways, potentially affecting mood and cognition.

These studies provide insights into how sarcosine-d3 functions within biological systems and its potential therapeutic implications .

Several compounds share structural or functional similarities with sarcosine-d3. Below is a comparison highlighting their uniqueness:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Sarcosine | C₃H₇NO₂ | Non-deuterated form; involved in neurotransmission |

| Dimethylglycine | C₅H₁₃N₃O₂ | Methylated derivative; plays a role in methylation |

| Glycine | C₂H₅NO₂ | Simplest amino acid; precursor to many biomolecules |

| N-Methylglycine | C₃H₉NO₂ | Similar structure; used as a metabolic intermediate |

Sarcosine-d3's unique feature lies in its deuterated methyl group, which enhances its utility in tracer studies without altering its biological activity significantly. This property makes it particularly valuable for researchers studying metabolic processes with precision .

One-Carbon Metabolism Research Applications

Sarcosine-d3 (methyl-d3) serves as a critical isotopic tracer in one-carbon metabolism research, providing researchers with precise tools to investigate complex metabolic pathways [1]. The compound, with its molecular formula C3H4D3NO2 and molecular weight of 92.11 g/mol, enables detailed examination of methylation cycles and folate-dependent reactions [2] [3]. One-carbon metabolism encompasses the folate-mediated transfer of single carbon units, supporting biosynthesis of purines, thymidine, and various methylation reactions essential for cellular function [4].

The deuterated sarcosine compound facilitates investigation of the interconnected pathways between mitochondrial and cytosolic one-carbon metabolism [5]. Research has demonstrated that cytosolic serine enters mitochondrial matrix where it undergoes conversion to glycine and formate, which subsequently exits to the cytosol for generation of charged folates serving as one-carbon donors [5]. Sarcosine-d3 enables researchers to trace these complex metabolic flows with enhanced precision due to its stable isotopic labeling characteristics [1].

Within mitochondria, one-carbon units can be generated from serine, glycine, sarcosine, or dimethylglycine and excreted into the cytosol as formate [4]. The serine hydroxymethyltransferase 2 enzyme converts serine into a one-carbon unit and glycine that can be further metabolized by the glycine cleavage system [4]. Sarcosine-d3 provides researchers with the capability to distinguish between these various metabolic sources and track their contributions to overall one-carbon metabolism [1].

| Metabolic Component | Function | Deuterated Tracer Application |

|---|---|---|

| Serine | Primary one-carbon donor | Traces serine catabolism via deuterated sarcosine |

| Glycine | Secondary metabolite | Monitors glycine synthesis from sarcosine-d3 |

| Formate | Mitochondrial export product | Tracks formate generation pathways |

| Tetrahydrofolate | Carbon carrier cofactor | Investigates folate-dependent reactions |

Glycine/Sarcosine Shuttle Mechanisms and Research

The glycine/sarcosine shuttle represents a fundamental metabolic pathway where sarcosine-d3 serves as an invaluable research tool for understanding enzymatic conversions and metabolic flux [6] [7]. Sarcosine dehydrogenase, a mitochondrial enzyme, catalyzes the chemical reaction N-demethylation of sarcosine to produce glycine, representing a critical step in this metabolic shuttle [6]. The enzyme belongs to the oxidoreductase family and uses flavin adenine dinucleotide as a cofactor while being linked to the respiratory redox chain through electron-transferring flavoprotein [6].

Research utilizing sarcosine-d3 has revealed detailed kinetic parameters for sarcosine dehydrogenase, demonstrating Michaelis-Menten kinetics with a Km value of 0.5 mM and Vmax of 16 mmol/hr/mg protein [6]. The enzyme exhibits competitive inhibition by methoxyacetic acid with a Ki of 0.26 mM, providing insights into regulatory mechanisms affecting the glycine/sarcosine shuttle [6].

Glycine N-methyltransferase represents the reverse reaction in this shuttle, catalyzing the conversion of S-adenosyl-L-methionine and glycine to produce S-adenosylhomocysteine and sarcosine [7]. Studies employing deuterated sarcosine have demonstrated that both glycine and sarcosine can serve as substrates for methyltransferase enzymes, with specific activities varying depending on substrate concentration and enzyme properties [8] [9].

The dimethylglycine dehydrogenase pathway contributes to sarcosine formation through sequential demethylation reactions [10]. Research has shown that dimethylglycine undergoes oxidative N-demethylation to form sarcosine and formaldehyde, with the flavin cofactor accepting electrons from the reducing substrate [10]. Sarcosine-d3 enables researchers to trace these complex metabolic interconversions and quantify relative contributions of different pathways.

| Enzyme | Substrate | Product | Kinetic Parameter | Value |

|---|---|---|---|---|

| Sarcosine dehydrogenase | Sarcosine | Glycine | Km | 0.5 mM |

| Sarcosine dehydrogenase | Sarcosine | Glycine | Vmax | 16 mmol/hr/mg |

| Glycine N-methyltransferase | Glycine | Sarcosine | Specific activity | Variable |

| Dimethylglycine dehydrogenase | Dimethylglycine | Sarcosine | FAD-dependent | Yes |

Methylation Process Investigation Tools

Sarcosine-d3 serves as a sophisticated analytical tool for investigating methylation processes, particularly in the context of S-adenosylmethionine-dependent reactions [11]. The deuterated methyl group provides enhanced sensitivity and specificity in mass spectrometry analysis, enabling researchers to distinguish between endogenous and tracer-derived metabolites [1]. Stable isotope labeling methodology using deuterated compounds avoids problems associated with metabolic instability and separation issues that can occur with other isotopic labels during liquid chromatography-mass spectrometry analysis [11].

The compound enables investigation of glycine sarcosine N-methyltransferase and sarcosine dimethylglycine N-methyltransferase activities in various biological systems [9]. These enzymes catalyze the threefold methylation of glycine to betaine, with S-adenosylmethionine serving as the methyl group donor [9]. Research has demonstrated that both enzymes exhibit high substrate specificities and pH optima near physiological pH values [9].

Methyltransferase kinetic studies utilizing sarcosine-d3 have revealed important regulatory mechanisms, including strong inhibition by the reaction product S-adenosylhomocysteine [9]. Betaine inhibits methylation reactions only at high concentrations, indicating specific regulatory pathways controlling methylation flux [9]. The apparent Km and Vmax values have been determined for all substrates when other substrates are present in saturating concentrations [9].

Nuclear magnetic resonance spectroscopy applications of sarcosine-d3 enable detailed structural analysis of methylation intermediates and products [1]. The deuterium labeling provides distinct spectral signatures that facilitate identification and quantification of methylated metabolites in complex biological matrices [1]. This analytical capability proves essential for understanding methylation process regulation and metabolic pathway interactions.

| Methyltransferase Type | Substrate Specificity | Inhibitor | Inhibition Type |

|---|---|---|---|

| Glycine sarcosine N-methyltransferase | High | S-adenosylhomocysteine | Strong |

| Sarcosine dimethylglycine N-methyltransferase | High | S-adenosylhomocysteine | Strong |

| General methyltransferases | Variable | Betaine | Concentration-dependent |

Metabolic Flux Analysis Using Deuterated Sarcosine

Metabolic flux analysis represents a quantitative approach to understanding cellular metabolism, with sarcosine-d3 serving as a powerful tracer for comprehensive pathway analysis [12] [13]. The technique enables measurement of metabolic reaction rates in networks through isotopomer tracer experiments, providing insights into energy generation and consumption rates in metabolic pathways [14]. Deuterated sarcosine applications in flux analysis allow researchers to quantify cellular metabolism changes under various experimental conditions.

Comprehensive isotopic targeted mass spectrometry methods utilizing sarcosine-d3 enable reliable metabolic flux analysis with broad coverage [12]. These approaches can perform flux analysis of hundreds of identified metabolites selected from numerous metabolic pathways of biological significance [12]. The relative flux concept eliminates requirements for absolute quantitation in traditional metabolic flux analysis, enabling comparative analysis under pseudosteady state conditions [12].

Carbon-13 metabolic flux analysis techniques complement deuterated sarcosine applications by providing additional analytical dimensions for pathway investigation [13] [14]. The combination of different isotopic tracers enables more complete characterization of metabolic networks and flux distributions [14]. Research has demonstrated that flux analysis can reveal metabolic redistributions in response to genetic modifications or environmental perturbations [14].

Time-resolved metabolic flux analysis using deuterated tracers provides kinetic information about metabolic pathway dynamics [15]. Labeling rates can be calculated to quantify incorporation rates of tracers to metabolite targets in continuous stable-isotope labeling experiments [15]. These kinetic measurements enable researchers to distinguish between different metabolic pathways based on their characteristic labeling patterns and time constants [15].

| Analysis Type | Coverage | Time Resolution | Applications |

|---|---|---|---|

| Comprehensive isotopic targeted mass spectrometry | 300+ metabolites | Static | Pathway mapping |

| Carbon-13 metabolic flux analysis | Central metabolism | Dynamic | Flux quantification |

| Time-resolved flux analysis | Variable | Minutes to hours | Kinetic studies |

| Relative flux analysis | Comparative | Pseudosteady state | Condition comparison |

Metabolic flux analysis using deuterated sarcosine has revealed important insights into one-carbon metabolism regulation and its connections to broader metabolic networks [15] [12]. The technique enables quantification of flux through pentose phosphate pathway, tricarboxylic acid cycle, and energy metabolism pathways [14]. Research has demonstrated that metabolic flux redistributions can significantly impact cellular energy production and biosynthetic capacity [14].

Sarcosine-d3 (methyl-d3) serves as a sophisticated analytical tool in isotope tracing experiments, enabling researchers to track metabolic pathways and quantify enzymatic processes with remarkable precision [1] [2]. The deuterium labeling at the methyl position provides a unique signature that allows for the differentiation of endogenous sarcosine from the administered tracer compound.

Deuterium nuclear magnetic resonance spectroscopy represents one of the most powerful methodologies for real-time monitoring of sarcosine-d3 metabolism [2] [3]. This technique utilizes the low natural abundance of deuterium (0.01%) to provide minimal background interference, enabling clear detection of labeled metabolites [3]. Studies have demonstrated that the rate of formation of deuterated sarcosine from methionine precursors can be monitored in intact, anesthetized rats using surface coil 2H NMR spectroscopy [2]. The methodology reveals that deuterated methionine metabolism proceeds through rapid conversion pathways, with sarcosine-d3 formation occurring as rapidly as observed in previous studies with unlabeled substrates [2].

The application of stable isotope-resolved metabolomics incorporating sarcosine-d3 enables comprehensive flux analysis through one-carbon metabolism pathways [1]. Research has shown that oral administration of deuterated choline tracers over extended periods leads to measurable enrichments in downstream metabolites, including sarcosine-d3, providing valuable insights into methylation pathway dynamics [1]. The deuterium kinetic isotope effects observed with sarcosine-d3 demonstrate significant values ranging from 6.6 to 7.7, indicating substantial carbon-hydrogen bond cleavage during oxidative processes [4] [5].

Differentiation from Structural Isomers (α-alanine and β-alanine)

The analytical challenge of distinguishing sarcosine-d3 from its structural isomers α-alanine and β-alanine represents a critical aspect of accurate quantitative analysis [6] [7]. These compounds share identical molecular formulas and similar mass spectroscopic properties, necessitating sophisticated chromatographic separation techniques to achieve reliable differentiation.

Gas chromatography-tandem mass spectrometry has emerged as the preferred methodology for resolving these isobaric compounds [6]. Following derivatization with bis(trimethylsilyl) trifluoroacetamide containing 1% trimethylchlorosilane, the trimethylsilyl derivatives of sarcosine-d3, α-alanine, and β-alanine exhibit distinct chromatographic behaviors [6]. The retention times observed are 6.53 minutes for sarcosine, 6.14 minutes for α-alanine, and 7.16 minutes for β-alanine, providing adequate separation for quantitative analysis [6].

The mass spectrometric fragmentation patterns reveal specific transition ions that enable selective detection of each isomer [6]. Sarcosine-d3 demonstrates unique transition ions at m/z 119→76, while α-alanine-d3 shows transitions at m/z 193→150, and β-alanine-d3 exhibits transitions at m/z 179→150 [6]. The high abundance ions common to sarcosine and α-alanine (m/z 73, 116, 147, and 190) necessitate the use of multiple reaction monitoring to achieve specificity [6].

Liquid chromatography-mass spectrometry methodologies have been developed specifically to address the separation challenges posed by these isobaric compounds [8] [7]. The Diamond Hydride column technology enables effective separation of sarcosine from β-alanine without requiring labor-intensive derivatization procedures [8]. This hydrophilic interaction liquid chromatography approach provides superior resolution compared to traditional reversed-phase methods, where both compounds typically elute at the solvent front [8].

High-throughput liquid chromatography-mass spectrometry methods have demonstrated excellent reproducibility in resolving sarcosine from both α-alanine and β-alanine isomers [7]. These methodologies achieve coefficient of variation values less than 3% for serum assays and maintain intraclass correlation coefficients exceeding 99% [7]. The limit of quantification reaches 5 ng/mL, providing sufficient sensitivity for clinical applications [7].

| Isomer Pair | Retention Time Difference (min) | Mass Transition (m/z) | Resolution Factor (Rs) | Separation Efficiency |

|---|---|---|---|---|

| Sarcosine vs α-alanine | 0.39 | 116→73 vs 190→147 | 2.8 | Excellent |

| Sarcosine vs β-alanine | 0.63 | 116→73 vs 176→147 | 4.2 | Excellent |

| Sarcosine vs glycine | 0.19 | 176→147 vs 176→147 | 1.3 | Adequate |

| Sarcosine-d3 vs α-alanine-d3 | 0.35 | 119→76 vs 193→150 | 2.5 | Good |

| Sarcosine-d3 vs β-alanine-d3 | 0.58 | 119→76 vs 179→150 | 3.9 | Excellent |

LC-MS and GC-MS/MS Method Development

The development of robust analytical methods for sarcosine-d3 analysis requires careful optimization of both liquid chromatography-mass spectrometry and gas chromatography-tandem mass spectrometry platforms [6] [9] [10]. These methodologies must address the unique challenges posed by deuterium-labeled compounds, including potential isotope effects on chromatographic behavior and mass spectrometric detection.

Liquid chromatography-mass spectrometry method development has focused on achieving optimal separation while maintaining analytical sensitivity [9]. The Diamond Hydride stationary phase, operating under hydrophilic interaction liquid chromatography conditions, provides excellent retention and separation of amino acids including sarcosine-d3 [8]. Mobile phase composition utilizing 50% isopropanol/50% water with 0.1% acetic acid as mobile phase A, and 97% acetonitrile/3% water with 0.1% acetic acid as mobile phase B, enables gradient elution with effective compound resolution [8].

Electrospray ionization parameters require careful optimization to maximize sensitivity for deuterated compounds [9]. Capillary voltages of 3500 V, fragmentor voltages of 120 V, and collision energies ranging from 10-25 eV provide optimal fragmentation patterns for sarcosine-d3 detection [9]. The positive ionization mode proves most effective for amino acid analysis, with multiple reaction monitoring transitions providing specificity and sensitivity [9].

Gas chromatography-tandem mass spectrometry methodology development emphasizes derivatization optimization for deuterated amino acids [6] [10]. The silylation procedure using bis(trimethylsilyl) trifluoroacetamide with 1% trimethylchlorosilane requires reaction time optimization to achieve maximum derivative formation [6]. Studies demonstrate that 1.5 hours at 100°C provides optimal derivatization conditions for sarcosine-d3, balancing efficiency with thermal stability [6].

Temperature programming for gas chromatographic separation involves initial temperatures of 60°C, followed by programmed increases to 280°C to achieve optimal compound elution [6]. The DB-5MS column (30 m × 0.25 mm × 0.25 μm) provides excellent separation characteristics for derivatized amino acids [6]. Injection port temperatures of 280°C ensure complete volatilization of trimethylsilyl derivatives [6].

Isotope dilution methodologies utilizing sarcosine-d3 as internal standard have been extensively validated for quantitative applications [10] [11]. The deuterium labeling provides stable isotope dilution capabilities, compensating for matrix effects and extraction variability [10]. Method validation studies demonstrate excellent precision, with relative standard deviations less than 10% for most biological matrices [10].

| Parameter | LC-MS Method | GC-MS/MS Method |

|---|---|---|

| Column Type | Diamond Hydride (2.1 × 150 mm) | DB-5MS (30 m × 0.25 mm) |

| Mobile Phase A | 50% IPA/50% H2O/0.1% AA | N/A (Gas phase) |

| Mobile Phase B | 97% ACN/3% H2O/0.1% AA | N/A (Gas phase) |

| Flow Rate (mL/min) | 0.6 | 1.0 |

| Injection Volume (μL) | 1 | 1 |

| Column Temperature (°C) | 50 | 280 (Injector) |

| ESI Mode | Positive | EI |

| Capillary Voltage (V) | 3500 | N/A |

| Fragmentor Voltage (V) | 120 | 70 |

| Collision Energy (eV) | 15 | 10-25 |

Quantitative Analysis in Complex Biological Matrices

The quantitative determination of sarcosine-d3 in complex biological matrices presents significant analytical challenges due to matrix interferences, ion suppression effects, and the need for high sensitivity detection [12] [13] [14]. Advanced analytical methodologies have been developed to address these challenges while maintaining accuracy and precision across diverse sample types.

Matrix effect assessment reveals substantial variations across different biological samples [12]. Human plasma and serum demonstrate matrix effects ranging from ±25%, necessitating the use of deuterated internal standards for accurate quantification [12]. Urine samples exhibit more moderate matrix effects of approximately ±15%, while tissue homogenates can show effects up to ±30% due to their complex composition [12]. These findings emphasize the critical importance of stable isotope internal standardization for reliable quantitative analysis [12].

Sample preparation methodologies have been optimized to maximize extraction efficiency while minimizing matrix interferences [14]. Protein precipitation using acetonitrile containing spiked labeled internal standards, including sarcosine-d3, has proven effective for urine analysis [14]. The extraction procedure involves overnight incubation at 4°C to ensure complete protein precipitation and analyte recovery [14]. Synthetic urine preparations demonstrate excellent analytical performance with matrix effects limited to ±5%, providing valuable quality control standards [13].

Validation parameters demonstrate excellent analytical performance across multiple biological matrices [13]. Human urine analysis achieves linear ranges from 1-200 μM with limits of quantification at 1.0 μM [13]. Precision values consistently remain below 10% relative standard deviation, with accuracy assessments showing recoveries between 88-110% [13]. Cell culture media analysis provides enhanced sensitivity with linear ranges from 0.1-100 μM and limits of quantification at 0.1 μM [13].

Enzyme-coupled assay methodologies have been developed for sarcosine quantification in biological matrices [13]. These approaches utilize sarcosine oxidase coupled with horseradish peroxidase detection systems to achieve colorimetric quantification [13]. The methodology demonstrates excellent linearity with correlation coefficients exceeding 0.999 and limits of detection at 0.7 μM [13]. Recovery studies in pooled urine samples show values ranging from 73.33% to 106.67%, confirming acceptable analytical performance [13].

Interference studies reveal potential analytical challenges from common biological compounds [13]. Ascorbic acid, glucose, uric acid, and bilirubin can interfere with sarcosine detection at physiologically relevant concentrations [13]. Additionally, amino acids such as glycine and alanine may cause interference in specific analytical conditions [13]. These findings emphasize the importance of method specificity and the use of appropriate internal standards [13].

| Matrix Type | Linear Range (μM) | LOQ (μM) | Accuracy (% Recovery) | Precision (% RSD) | Matrix Effect (%) |

|---|---|---|---|---|---|

| Human Urine | 1-200 | 1.0 | 88-110 | <10 | ±15 |

| Human Plasma/Serum | 5-500 | 5.0 | 85-115 | <15 | ±25 |

| Cell Culture Media | 0.1-100 | 0.1 | 92-108 | <8 | ±10 |

| Tissue Homogenates | 10-1000 | 10.0 | 80-120 | <20 | ±30 |

| Synthetic Urine | 1-200 | 1.0 | 95-105 | <5 | ±5 |

Internal Standard Applications in Metabolomics

Sarcosine-d3 (methyl-d3) serves as an exemplary internal standard in metabolomics research, providing critical analytical advantages for accurate quantification and quality control [12] [14] [15]. The deuterium labeling at the methyl position ensures chemical similarity to the target analyte while providing mass spectroscopic differentiation essential for stable isotope dilution analysis.

Absolute quantification methodologies rely heavily on the use of structurally identical internal standards to eliminate systematic analytical errors [12] [15]. Sarcosine-d3 fulfills this requirement by exhibiting virtually identical physicochemical properties to unlabeled sarcosine, including extraction efficiency, chromatographic behavior, and ionization characteristics [12]. The concentration ranges for absolute quantification typically span from 0.1 to 1000 μM, accommodating diverse analytical requirements across multiple research applications [12].

Relative quantification approaches utilize sarcosine-d3 to normalize for sample-to-sample variations in metabolomics experiments [12]. This methodology proves particularly valuable in comparative studies where precise absolute concentrations are less critical than accurate relative measurements [12]. The internal standard compensates for variations in sample preparation, injection volume inconsistencies, and instrumental drift, ensuring reliable comparative data [12].

Matrix effect correction represents a crucial application of sarcosine-d3 in complex biological samples [12]. Ion suppression and enhancement effects can significantly impact analytical accuracy in electrospray ionization mass spectrometry [12]. The use of deuterated internal standards provides real-time correction for these matrix-induced variations, with typical concentration ranges from 10-100 μM proving optimal for most applications [12].

Recovery assessment utilizing sarcosine-d3 enables monitoring of extraction efficiency throughout the analytical workflow [12]. This application proves essential for method validation and quality assurance, with concentration ranges from 5-50 μM providing adequate sensitivity for recovery calculations [12]. Studies demonstrate that proper internal standard application can reduce precision variability to less than 12% coefficient of variation [12].

Quality control applications employ sarcosine-d3 at fixed concentrations (typically 25-75 μM) to ensure method reliability and detect systematic analytical problems [12]. This approach enables real-time monitoring of analytical performance and facilitates identification of potential issues before they compromise data quality [12]. The typical precision achieved with proper quality control implementation remains below 6% coefficient of variation [12].

Precision loss quantification studies reveal the critical importance of structural similarity between analytes and internal standards [12]. Research demonstrates that the closest match between analyte and internal standard structure provides optimal precision, with sarcosine-d3 representing an ideal internal standard for sarcosine quantification [12]. The studies show that deuterium-labeled internal standards generally elute slightly earlier than their unlabeled counterparts due to isotope effects, but this difference does not compromise analytical performance [12].

| Application | Deuterium Labeling Pattern | Concentration Range (μM) | Analytical Advantage | Typical Precision (% CV) |

|---|---|---|---|---|

| Absolute Quantification | Methyl-d3 | 0.1-1000 | Eliminates systematic errors | <5 |

| Relative Quantification | Methyl-d3 | 1-500 | Normalizes for sample variation | <10 |

| Matrix Effect Correction | Methyl-d3 | 10-100 | Compensates for ion suppression | <8 |

| Recovery Assessment | Methyl-d3 | 5-50 | Monitors extraction efficiency | <12 |

| Quality Control | Methyl-d3 | 25-75 | Ensures method reliability | <6 |